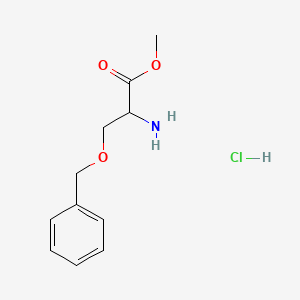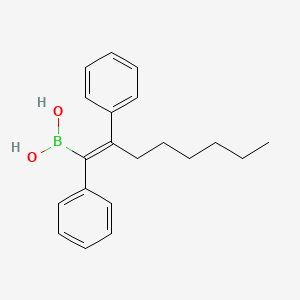![molecular formula C14H13BO2 B15280456 (4'-Vinyl-[1,1'-biphenyl]-3-yl)boronic acid](/img/structure/B15280456.png)
(4'-Vinyl-[1,1'-biphenyl]-3-yl)boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4’-Vinyl-[1,1’-biphenyl]-3-yl)boronic acid is an organoboron compound that features a vinyl group attached to a biphenyl structure, which is further bonded to a boronic acid group. This compound is of significant interest in organic chemistry due to its versatile reactivity and applications in various fields such as material science, medicinal chemistry, and polymer chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4’-Vinyl-[1,1’-biphenyl]-3-yl)boronic acid typically involves the Miyaura borylation reaction. This reaction uses a palladium catalyst to couple a vinyl halide with a boronic acid derivative. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like tetrahydrofuran (THF) under an inert atmosphere .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and consistency of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
(4’-Vinyl-[1,1’-biphenyl]-3-yl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form boronic esters or boronic acids.
Reduction: Reduction reactions can convert the vinyl group to an ethyl group.
Substitution: The boronic acid group can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or sodium perborate are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) and hydrogen gas are typical.
Substitution: Palladium catalysts and bases like potassium carbonate in solvents such as THF are used.
Major Products
Oxidation: Boronic esters or acids.
Reduction: Ethyl-substituted biphenyl derivatives.
Substitution: Various substituted biphenyl derivatives depending on the coupling partner.
Applications De Recherche Scientifique
(4’-Vinyl-[1,1’-biphenyl]-3-yl)boronic acid has numerous applications in scientific research:
Chemistry: Used in the synthesis of complex organic molecules and polymers.
Biology: Acts as a building block for bioactive compounds and probes.
Medicine: Involved in the development of pharmaceuticals and diagnostic agents.
Industry: Utilized in the production of advanced materials such as self-healing polymers and aggregation-induced emission (AIE) dyes
Mécanisme D'action
The mechanism of action of (4’-Vinyl-[1,1’-biphenyl]-3-yl)boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in various applications, including the development of sensors and drug delivery systems. The boronic acid group interacts with molecular targets through the formation of boronate esters, which can be reversible under certain conditions .
Comparaison Avec Des Composés Similaires
Similar Compounds
- (4-Ethenylphenyl)boronic acid
- (p-Vinylphenyl)boronic acid
- 4-Styrylboronic acid
- 4-Vinylbenzeneboronic acid
Uniqueness
(4’-Vinyl-[1,1’-biphenyl]-3-yl)boronic acid is unique due to its biphenyl structure, which imparts additional stability and electronic properties compared to simpler vinylboronic acids. This makes it particularly useful in applications requiring robust and stable compounds .
Propriétés
Formule moléculaire |
C14H13BO2 |
|---|---|
Poids moléculaire |
224.06 g/mol |
Nom IUPAC |
[3-(4-ethenylphenyl)phenyl]boronic acid |
InChI |
InChI=1S/C14H13BO2/c1-2-11-6-8-12(9-7-11)13-4-3-5-14(10-13)15(16)17/h2-10,16-17H,1H2 |
Clé InChI |
HTKWKNUSDCJEOL-UHFFFAOYSA-N |
SMILES canonique |
B(C1=CC(=CC=C1)C2=CC=C(C=C2)C=C)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





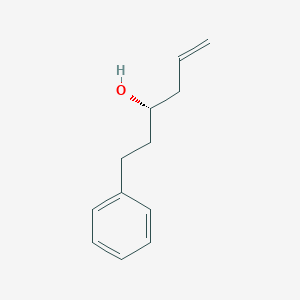
![3-(Bromomethyl)-2,6,7-trimethyl-1H,5H-pyrazolo[1,2-a]pyrazole-1,5-dione](/img/structure/B15280403.png)
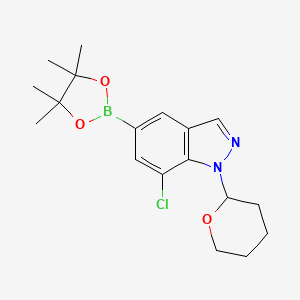
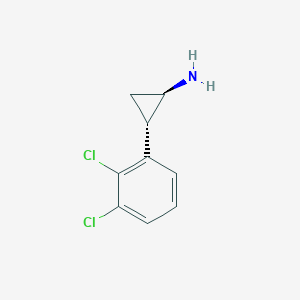
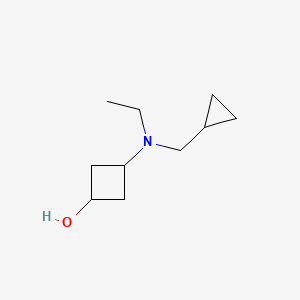
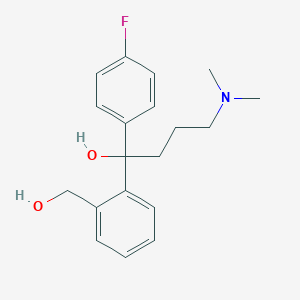
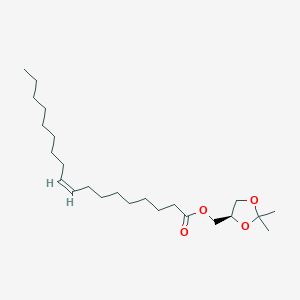
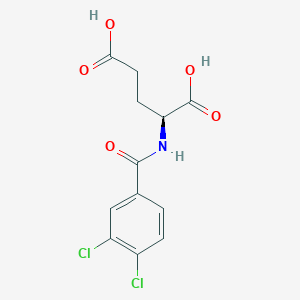
![1,3,5,7,9,11,13,15-Octadodecyl-2,4,6,8,10,12,14,16,17,18,19,20-dodecaoxa-1,3,5,7,9,11,13,15-octasilapentacyclo[9.5.1.13,9.15,15.17,13]icosane](/img/structure/B15280447.png)
